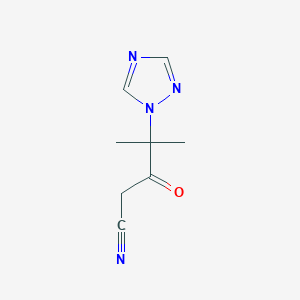

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

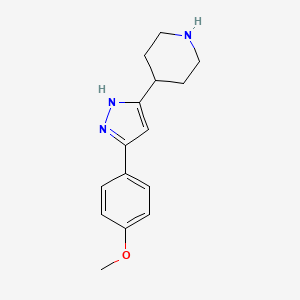

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile (MOTP) is a nitrile compound that has been widely studied in recent years due to its unique properties and potential applications in scientific research. It has been used for a variety of purposes, including synthesis, catalytic reactions, and drug delivery. MOTP has been identified as a potential therapeutic agent for certain diseases, such as cancer, due to its ability to interact with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis and exploration of triazole derivatives have been extensively studied for their potent biological activities. For instance, triazole compounds have been synthesized as cholinesterase inhibitors, showcasing their potential in treating neurodegenerative diseases such as Alzheimer's. Compounds like 1,2,4-triazole and triazolo[3,4-b][1,3,4]thiadiazines derivatives were specifically crafted to inhibit acetylcholinesterase, indicating their significance in pharmaceutical research (Mohsen, 2012).

Antimicrobial and Antifungal Properties

Several triazole derivatives have been synthesized and assessed for their antimicrobial activities. Novel compounds such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have demonstrated promising antimicrobial properties, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalysis and Material Science

The utility of triazole derivatives extends beyond biological applications into materials science and catalysis. For example, triazole-based compounds have been utilized in the development of coordination polymers with significant catalytic activities. These materials exhibit intriguing structural properties and have potential applications in various catalytic processes, including the epoxidation of olefins (Lysenko et al., 2021).

Anticancer Research

In the realm of anticancer research, triazole derivatives have shown marked cytotoxic activity against cancer cell lines. For instance, hybrids of oxadiazoles and triazoles tethered from ursane and lupane core demonstrated significant cytotoxic effects towards MCF-7 and HepG2 cells, underscoring the potential of triazole derivatives in the development of novel anticancer therapeutics (Popov et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction with the heme protein suggests that the compound may have a significant role in the biosynthesis of sterols, particularly in the conversion of lanosterol to ergosterol .

Mode of Action

The mode of action of this compound involves its interaction with the heme protein. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This binding inhibits the enzyme’s activity, preventing the 14α-demethylation of lanosterol . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the cell membrane of certain organisms .

Biochemical Pathways

The action of this compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation of lanosterol, the compound disrupts the production of ergosterol . This disruption can lead to a deficiency in ergosterol, affecting the integrity and function of the cell membrane .

Pharmacokinetics

They are often well-absorbed and can exhibit good bioavailability . .

Result of Action

The result of the action of this compound is the disruption of cell membrane function due to the inhibition of ergosterol biosynthesis . This can lead to cell death, making the compound potentially useful as an antimicrobial or antifungal agent . In vitro evaluations have indicated that similar compounds can exhibit potent inhibitory activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity

Eigenschaften

IUPAC Name |

4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDOZOMKYTXVNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC#N)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363281 |

Source

|

| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320420-58-4 |

Source

|

| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate](/img/structure/B1347926.png)

![4-Chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B1347961.png)

![N-(4-{[3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B1347990.png)

![4-Chloro-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B1347994.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)

![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)